Regulatory Purity Threshold: VNO is a Critical Impurity Controlled to <0.01% in API Specifications
In pharmaceutical manufacturing, the presence of Venetoclax N-oxide is tightly controlled to ensure API purity. A key patent for 'substantially pure venetoclax' explicitly claims that the venetoclax composition comprises less than 0.01% of the N-oxide compound [1]. This establishes VNO as a critical quality attribute (CQA) requiring rigorous monitoring. In contrast, the parent drug Venetoclax is present at >99.9% purity in the final API.
| Evidence Dimension | Acceptable Impurity Level in API |
|---|---|
| Target Compound Data | < 0.01% (as an impurity) |
| Comparator Or Baseline | Venetoclax (Parent API) |
| Quantified Difference | Parent drug purity is >99.99%; VNO content is controlled to <0.01% |
| Conditions | Specification for 'substantially pure venetoclax' as per patent claim |
Why This Matters
This quantitative specification proves that VNO is not an interchangeable analog but a specific contaminant that must be accurately measured and controlled at trace levels, necessitating a certified reference standard for method validation.
- [1] Nariyam SM, et al. Patent Application US20220251080A1: SUBSTANTIALLY PURE VENETOCLAX AND AMORPHOUS VENETOCLAX IN A FREE DRUG PARTICULATE FORM. Published 2022-08-11. View Source
